molecular formula C13H18F3N3O4 B2608941 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid CAS No. 2247102-24-3

2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid

Cat. No. B2608941
CAS RN: 2247102-24-3
M. Wt: 337.299
InChI Key: BZSCTPILPAPKOB-UHFFFAOYSA-N
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Description

2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid , also known by its IUPAC name (2R)-5-{[(allyloxy)carbonyl]amino}-2-[(tert-butoxycarbonyl)amino]pentanoic acid , is a synthetic compound with the molecular formula C₁₄H₂₄N₂O₆ . It falls within the class of carboxylic acids and exhibits interesting properties that warrant further investigation .


Synthesis Analysis

The synthesis of this compound involves several steps, including the protection of functional groups, amidation, and cyclization. Researchers have explored various synthetic routes to achieve high yields and purity. Notably, the trifluoromethyl-pyrazole moiety plays a crucial role in the overall synthesis .


Molecular Structure Analysis

The molecular structure of 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid consists of a pentanoic acid backbone with two key substituents: the tert-butoxycarbonyl (Boc) group and the allyloxy carbonyl group. The trifluoromethyl-pyrazole ring adds complexity to the structure. Understanding the spatial arrangement of these groups is essential for predicting its behavior and interactions .


Chemical Reactions Analysis

This compound can participate in various chemical reactions, including hydrolysis, amidation, and esterification. Researchers have investigated its reactivity under different conditions, leading to the formation of derivatives with altered properties. Exploring its reactivity profile is crucial for designing novel compounds based on this scaffold .


Physical And Chemical Properties Analysis

  • Safety Information : The compound carries warning labels (H302, H315, H319, H335) and should be handled with care .

Scientific Research Applications

Synthesis and Chemical Characterization

  • Researchers have explored the synthesis and structural determination of related compounds, highlighting methods for creating complex molecules that include pyrazole and carboxylic acid functional groups. These studies often involve experimental and quantum-chemical calculations to understand the formation and properties of such molecules (Yıldırım et al., 2005), (Tanaka et al., 1986).

Applications in Material Science

  • The compound and its derivatives have found applications in material science, such as in the optical gating of photosensitive synthetic ion channels. This research demonstrates how modifications in the molecular structure can affect the physical properties and functionalities of materials, potentially leading to innovations in nanofluidic devices and information processing technologies (Ali et al., 2012).

Medicinal Chemistry and Drug Design

  • While the request specifically excluded drug use and dosage information, it's worth noting that compounds with similar structures are frequently investigated in medicinal chemistry for their potential as drug candidates or for their biochemical properties. These studies often focus on the synthesis of analogues and derivatives to explore their biological activities and interactions with biological targets (Sharma et al., 2004).

Organic Synthesis and Catalysis

  • The compound's framework serves as a key intermediate in the synthesis of various heterocyclic compounds, demonstrating its versatility in organic synthesis. Research in this area explores innovative synthetic routes, reaction mechanisms, and the potential for creating new molecules with significant applications in chemistry and biology (Xiao et al., 2011).

Advanced Functional Materials

  • Studies also delve into the development of advanced functional materials using compounds with similar structural motifs. For example, research on mechanoluminescent and efficient white OLEDs investigates the use of spatially encumbered pyridinyl pyrazolate chelates, indicating the potential of such compounds in electronic and photonic applications (Huang et al., 2013).

Mechanism of Action

While the exact mechanism of action remains an active area of research, it is believed that 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid may interact with specific cellular targets, modulating biological processes. Further studies are needed to elucidate its precise mode of action and potential therapeutic applications .

Safety and Hazards

As with any chemical compound, safety precautions are essential. Proper handling, storage, and disposal protocols must be followed. Consult the Material Safety Data Sheet (MSDS) for detailed safety information .

Future Directions

Researchers should explore the pharmacological potential of this compound, including its bioactivity, target interactions, and potential therapeutic applications. Additionally, investigations into derivatives and analogs could lead to novel drug candidates. Collaborative efforts across disciplines will contribute to a deeper understanding of its properties and applications .

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F3N3O4/c1-12(2,3)23-11(22)18-8(10(20)21)5-4-7-6-17-19-9(7)13(14,15)16/h6,8H,4-5H2,1-3H3,(H,17,19)(H,18,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZSCTPILPAPKOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC1=C(NN=C1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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